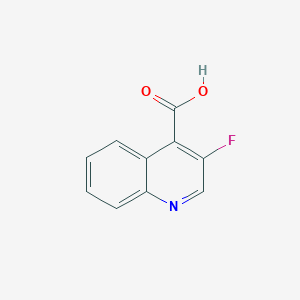

3-Fluoroquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNNQQQRGXUMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479755 | |

| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153880-32-1 | |

| Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Fluoroquinoline-4-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of quinolone derivatives offers valuable insights into the proton environments within the molecule. For carboxylic acids, the acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl bond. libretexts.org The protons on the quinoline (B57606) ring system exhibit chemical shifts and coupling patterns that are characteristic of their specific electronic and steric environments.

Interactive Data Table: ¹H NMR Chemical Shifts for Quinolone Analogs

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| H (vinyl) | 8.55 | d | lookchem.com | |

| H (aromatic) | 7.60 | m | lookchem.com | |

| H (aromatic) | 7.26 | m | lookchem.com | |

| NH | 11.02 | d | lookchem.com | |

| H (vinyl) | 8.40 | d | lookchem.com | |

| H (aromatic) | 7.44 | m | lookchem.com | |

| H (aromatic) | 7.40 | m | lookchem.com | |

| H (aromatic) | 7.26 | m | lookchem.com | |

| NH | 10.82 | d | lookchem.com |

Note: The data presented is for analogous quinolone structures and serves as a reference for the expected spectral features of this compound. 'd' denotes a doublet and 'm' denotes a multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in quinolones is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.org The carbons of the quinoline ring system appear at chemical shifts influenced by the fluorine substituent and the nitrogen heteroatom.

Interactive Data Table: ¹³C NMR Chemical Shifts for Quinolone Analogs

| Carbon | Chemical Shift (ppm) | Reference |

| C (carbonyl) | 167.9 | rsc.org |

| C (aromatic) | 138.4 | rsc.org |

| C (aromatic) | 133.9 | rsc.org |

| C (aromatic) | 131.2 | rsc.org |

| C (aromatic) | 130.2 | rsc.org |

| C (aromatic) | 128.9 | rsc.org |

| C (aromatic) | 126.9 | rsc.org |

Note: The data presented is for analogous quinolone structures and serves as a reference for the expected spectral features of this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed. nih.govbas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the proton-proton network within the quinoline ring and any side chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.eduyoutube.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its functional groups. lookchem.commdpi.com These spectra are often recorded on solid samples using KBr pellets or as a mull. mdpi.com

Analysis of Characteristic Vibrational Modes (e.g., Carboxyl C=O, Pyridone C=O, C-F)

The analysis of the vibrational spectrum provides clear evidence for the key structural features of the molecule.

Carboxyl C=O Stretch: Carboxylic acids typically show a strong and intense absorption band for the carbonyl (C=O) stretch in the region of 1760-1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by hydrogen bonding; in the solid state, where carboxylic acids often exist as hydrogen-bonded dimers, this band is commonly observed around 1710 cm⁻¹. libretexts.org

Pyridone C=O Stretch: In many quinolone structures, a keto-enol tautomerism can exist, leading to the presence of a pyridone carbonyl group. This C=O stretching vibration is typically observed at a lower frequency than the carboxylic acid carbonyl, often in the range of 1630-1620 cm⁻¹. researchgate.net

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum, generally between 1250 and 1100 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Quinolone Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Carboxyl C=O Stretch | 1760-1690 | orgchemboulder.com |

| Pyridone C=O Stretch | 1630-1620 | researchgate.net |

| C-F Stretch | 1250-1100 | mdpi.com |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | orgchemboulder.com |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | orgchemboulder.com |

Note: The data presented is for analogous quinolone structures and serves as a reference for the expected spectral features of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, characterized by a specific fragmentation pattern.

For compounds in the fluoroquinolone class, EI-MS typically reveals the molecular ion peak, which corresponds to the molecular weight of the compound. iaea.org The fragmentation of this compound under EI conditions is expected to follow pathways common to quinolone carboxylic acids. A prominent fragmentation process involves the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group, resulting in a significant [M-CO₂]⁺· fragment ion. iaea.org Further fragmentation of the quinoline ring system may also be observed.

Table 1: Expected EI-MS Fragmentation Data for this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺· | [C₁₀H₆FNO₂]⁺· | Molecular Ion |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

Given its carboxylic acid functionality, this compound is readily analyzed in negative ion ESI-MS, where the highly stable carboxylate anion [M-H]⁻ is the expected base peak. researchgate.net In positive ion mode, the protonated molecule [M+H]⁺ would be observed. nih.gov ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures and is noted for its high sensitivity. nih.gov

Table 2: Expected ESI-MS Data for this compound

| Ionization Mode | Adduct | Formula | Description |

|---|---|---|---|

| Positive | [M+H]⁺ | [C₁₀H₇FNO₂ + H]⁺ | Protonated Molecule |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. ub.edu This technique is crucial for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass. For this compound (Molecular Formula: C₁₀H₆FNO₂), HRMS can confirm its elemental composition by comparing the experimentally measured mass to the calculated exact mass. mdpi.com

Table 3: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₇FNO₂ + H]⁺ | 192.0455 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption is dependent on the electronic structure of the molecule, particularly the presence of chromophores. The quinoline ring system in this compound is a strong chromophore.

The UV spectra of fluoroquinolone derivatives typically show multiple absorption maxima. researchgate.netnih.gov For instance, related compounds exhibit significant absorption in the 220–370 nm range. nih.gov A methanolic solution of a similar quinolone derivative, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, displays three absorption maxima at 240 nm, 321 nm, and 334 nm. researchgate.net The spectrum of this compound is expected to show a similar profile, reflecting the π→π* and n→π* electronic transitions within the fused aromatic ring system. The exact positions of the absorption bands (λ_max) and their intensities can be influenced by the solvent and pH.

Table 4: Representative UV-Vis Absorption Maxima for Fluoroquinolone Analogs

| Compound | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| Ciprofloxacin (B1669076) | 10% Acetic Acid/Water | 280 nm | nih.gov |

| Lomefloxacin (B1199960) | 10% Acetic Acid/Water | 288 nm | nih.gov |

| Enrofloxacin (B1671348) | 10% Acetic Acid/Water | 277 nm | nih.gov |

Elemental Analysis

Elemental analysis determines the mass fraction of each element present in a compound. The results are used to empirically determine the chemical formula of a substance. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should agree with the theoretical values calculated from its molecular formula, C₁₀H₆FNO₂. evitachem.com

Table 5: Elemental Analysis Data for C₁₀H₆FNO₂

| Element | Symbol | Atomic Weight | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.011 | 62.18% |

| Hydrogen | H | 1.008 | 3.13% |

| Fluorine | F | 18.998 | 9.79% |

| Nitrogen | N | 14.007 | 7.21% |

| Oxygen | O | 15.999 | 16.48% |

| Total | | | 100.00% |

Solid-State Characterization (e.g., X-ray Diffraction)

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the solid-state structure of crystalline materials. It provides information on the crystal structure, phase, and preferred orientation of the molecules. Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths and angles. Powder XRD (PXRD) is used to identify crystalline phases and is useful for routine analysis of bulk materials. nih.gov

For a related fluoroquinolone, norfloxacin (B1679917), single-crystal X-ray analysis has provided detailed structural data. researchgate.net A similar analysis for this compound would yield its specific crystal system, space group, and unit cell dimensions, offering definitive proof of its molecular structure in the solid state. The data would be presented in a standardized format as shown in the example below for a related compound.

Table 6: Example Crystallographic Data for a Fluoroquinolone Salt (Norfloxacin-2-carboxy-6-nitrobenzoate salt hydrate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a, b, c [Å] | 8.0831(3), 11.2372(4), 13.9189(5) |

| α, β, γ [°] | 104.288(1), 95.845(1), 104.305(1) |

| Volume [ų] | 1171.56(8) |

| Z | 2 |

Chemical Reactivity, Functionalization, and Derivatization Strategies

Transformations of the Carboxylic Acid Group at Position 4

The carboxylic acid moiety of 3-fluoroquinoline-4-carboxylic acid is readily transformed into various functional groups, including esters, amides, hydroxamic acids, nitriles, and acid halides. These modifications allow for the introduction of different physicochemical properties and potential interaction points with biological targets.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common strategy to modify the lipophilicity and pharmacokinetic profile of the parent compound. This reaction, known as Fischer esterification, typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For instance, the reaction of a carboxylic acid with an alcohol and an acid catalyst results in the formation of an ester and water. masterorganicchemistry.comchemguide.co.uk This method has been applied to synthesize various ester derivatives of quinolone compounds. frontiersin.org

A notable example is the synthesis of 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate, which demonstrated significant anticancer activity. frontiersin.org The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water to yield the ester. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Reference |

| Ciprofloxacin (B1669076) | Glycerol, Sulfuric Acid | 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | frontiersin.org |

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.comchemguide.co.uk |

Amidation Reactions and Carboxamide Derivative Synthesis

Amidation, the formation of an amide from a carboxylic acid and an amine, is a widely used transformation in medicinal chemistry to create compounds with diverse biological activities. This reaction can be achieved through various methods. A common laboratory approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org The reaction proceeds through an activated intermediate, which then reacts with the amine to form the amide bond. libretexts.org

Another method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For example, quinoline-4-carboxamides have been synthesized by first preparing the quinoline-4-carboxylic acid via the Pfitzinger reaction, followed by coupling with an amine using EDC and HOBt in DMF. acs.org In some cases, a one-pot chlorination and amide formation can be achieved using thionyl chloride in the presence of DMF, followed by the addition of the amine. acs.org

The synthesis of fluoroquinolone-3-carboxamide amino acid conjugates has been accomplished using benzotriazole (B28993) chemistry. nih.gov Direct amidation of carboxylic acids with amines can also be catalyzed by reagents like titanium tetrafluoride (TiF₄) or facilitated by solid supports like silica (B1680970) gel under microwave irradiation. mdpi.comnih.gov These methods offer advantages in terms of efficiency and substrate scope. nih.gov

Table 2: Synthesis of Carboxamide Derivatives

| Starting Material | Reagents/Method | Product Type | Reference |

| Quinoline-4-carboxylic acid | Amine, EDC, HOBt, DMF | Quinoline-4-carboxamide | acs.org |

| 2-Hydroxyquinoline-4-carboxylic acid | Thionyl chloride, DMF, then amine | Quinoline-4-carboxamide | acs.org |

| Fluoroquinolone carboxylic acid | Amino acid, Benzotriazole chemistry | Fluoroquinolone-3-carboxamide amino acid conjugate | nih.gov |

| Carboxylic acid | Amine, TiF₄ | Carboxamide | nih.gov |

| Carboxylic acid | Amine, Silica gel, Microwave | Carboxamide | mdpi.com |

Formation of Hydroxamic Acid Derivatives

Hydroxamic acids are recognized as bioisosteres of carboxylic acids and are known to be valuable building blocks in the discovery of antibacterial and anticancer drugs. jst.go.jp The synthesis of hydroxamic acid derivatives of fluoroquinolones involves the replacement of the C-3 carboxylic acid group with a hydroxamic acid moiety. jst.go.jpnih.gov This transformation is typically achieved through a multi-step synthesis. jst.go.jpnih.gov

One reported method involves the initial conversion of the fluoroquinolone carboxylic acid to its corresponding ester. The ester is then reacted with hydroxylamine (B1172632) to furnish the desired hydroxamic acid derivative. This synthetic approach has been successfully employed to generate a series of novel hydroxamic acid derivatives of fluoroquinolones. jst.go.jpnih.gov

Conversion to Nitriles and Acid Halides

The carboxylic acid group at position 4 can be converted to other reactive functional groups like nitriles and acid halides, which serve as versatile intermediates for further derivatization.

Conversion to Nitriles: The transformation of a carboxylic acid to a nitrile is a useful synthetic step. One common method involves the dehydration of a primary amide, which can be formed from the carboxylic acid. However, direct conversion methods are also available. While specific examples for this compound are not detailed in the provided results, the general hydrolysis of nitriles to carboxylic acids is a well-established reversible reaction. libretexts.orgbyjus.com This hydrolysis can be performed under acidic or alkaline conditions, suggesting the reverse reaction (dehydration of the corresponding amide) is a feasible route to the nitrile. libretexts.orgbyjus.com

Conversion to Acid Halides: Acid halides, particularly acid chlorides, are highly reactive intermediates that can be readily prepared from carboxylic acids. A standard laboratory method for this conversion is the treatment of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. libretexts.org For example, 2,4-difluoro-3-methylbenzoic acid can be converted to its acid chloride using thionyl chloride. google.com This acid chloride can then be used in subsequent reactions, such as Friedel-Crafts acylations or reactions with amines to form amides. acs.org

Synthesis of Hydrazine (B178648) and Thiosemicarbazide (B42300) Derivatives

The carboxylic acid functionality can be elaborated to incorporate hydrazine and thiosemicarbazide moieties, leading to derivatives with potential biological activities.

Hydrazine Derivatives: The synthesis of hydrazine derivatives, also known as hydrazides, can be achieved from the corresponding carboxylic acid. A common route involves the initial conversion of the carboxylic acid to its ester, which is then reacted with hydrazine hydrate. More direct methods can also be employed. For instance, N'-alkyl hydrazides have been synthesized by acylating amino acid derived hydrazides with trifluoroacetic anhydride, followed by alkylation. scholaris.ca Another approach involves the condensation of a hydrazide with various aldehydes to yield acrylohydrazide derivatives. mdpi.com

Thiosemicarbazide Derivatives: Thiosemicarbazide derivatives can be synthesized from a thiosemicarbazide and a carboxylic acid. One-pot synthesis methods have been developed that avoid the use of toxic reagents. These reactions can be carried out in the presence of polyphosphate ester (PPE) or in ionic liquids. nih.gov The reaction of a thiosemicarbazide with a carboxylic acid in the presence of PPE proceeds through the acylation of the thiosemicarbazide, followed by cyclodehydration to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov

Bioisosteric Replacement of the Carboxylic Acid Group

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov The carboxylic acid moiety can contribute to metabolic instability and limited membrane permeability. nih.gov Several functional groups have been identified as effective bioisosteres for carboxylic acids.

Commonly used bioisosteres include:

Tetrazoles: These are acidic and can mimic the charge and pKa of a carboxylic acid. They are often used to reduce the risk of acyl glucuronide formation. hyphadiscovery.com

Hydroxamic acids: As previously discussed, hydroxamic acids are known bioisosteres of carboxylic acids and have been incorporated into fluoroquinolones. jst.go.jp

Oxadiazoles, Triazoles, and Thiazolotriazoles: These five-membered heterocyclic rings have been used to replace the C-3 carboxylic acid group in various fluoroquinolones, including pefloxacin (B1679150) and levofloxacin (B1675101). nih.gov

N-acylsulfonamides and Isooxazolols: These are also recognized as ionized bioisosteres. hyphadiscovery.com

Neutral Bioisosteres: In some cases, neutral groups can replace the carboxylic acid by engaging in hydrogen bonding or cation-π interactions within the target's active site. hyphadiscovery.com

The choice of a specific bioisostere is context-dependent and often requires screening a panel of replacements to identify the optimal group for a particular drug target. nih.gov

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Rationale/Properties | Reference |

| Tetrazoles | Acidic, can mitigate acyl glucuronide formation | hyphadiscovery.com |

| Hydroxamic Acids | Known bioisostere with potential for enhanced biological activity | jst.go.jp |

| Oxadiazoles/Triazoles | Heterocyclic mimics of the carboxylic acid group | nih.gov |

| N-acylsulfonamides | Ionized bioisostere | hyphadiscovery.com |

| Isooxazolols | Ionized bioisostere | hyphadiscovery.com |

Substitutions and Modifications on the Quinoline (B57606) Ring System

The quinoline core, particularly at positions N-1 and C-7, is a primary target for modification to modulate the molecule's potency, spectrum of activity, and pharmacokinetic profile. mdpi.com

The nitrogen atom at position 1 of the quinoline ring is crucial for the molecule's interaction with its biological targets, such as DNA gyrase. mdpi.com Alkylation or arylation at this position significantly influences the compound's antibacterial potency and spectrum.

N-Alkylation: The introduction of small alkyl groups, such as ethyl or cyclopropyl (B3062369), at the N-1 position is a common strategy in the development of fluoroquinolone antibiotics. For instance, the synthesis of quinolone-based drugs like ciprofloxacin and norfloxacin (B1679917) involves the introduction of a cyclopropyl and an ethyl group, respectively, at this position. rsc.org These modifications are often achieved by reacting the quinoline core with appropriate alkyl halides. Research has also explored the introduction of various other alkylating groups at the N-1 position to create quinolonyl diketo acid analogues with potential as inhibitors of HIV integrase. nih.gov

N-Arylation: While less common than N-alkylation in marketed drugs, N-arylation has been explored to create novel derivatives. The synthesis of N-substituted-4-quinolone derivatives can be achieved through tandem amination and Michael addition reactions at high temperatures. rsc.org

Table 1: Examples of N-1 Substituents and their Significance

| Substituent | Example Compound Class | Synthetic Approach | Significance |

|---|---|---|---|

| Alkyl (e.g., Ethyl, Cyclopropyl) | Fluoroquinolone Antibiotics | Reaction with alkyl halides | Enhances antibacterial potency and spectrum |

| Aryl | Experimental Quinolones | Tandem amination and Michael addition | Exploration of novel chemical space |

| Substituted Alkyl | HIV Integrase Inhibitors | Introduction of various alkylating groups | Potential for antiviral activity |

Position C-7 is another key site for modification, and the introduction of nitrogen-containing heterocycles at this position is a hallmark of many potent fluoroquinolones. nih.gov This modification typically proceeds via a nucleophilic aromatic substitution reaction, where a suitable amine displaces a leaving group (commonly a fluorine or chlorine atom) at the C-7 position.

Piperazine (B1678402): The incorporation of a piperazine ring at C-7 is a well-established method to enhance antibacterial activity, particularly against Gram-negative bacteria. nih.gov The synthesis of ciprofloxacin, for example, involves the substitution of the C-7 fluorine atom with piperazine. nih.gov

Benzimidazole (B57391): The benzimidazole moiety is another important heterocycle that has been introduced at various positions of the quinoline scaffold to create hybrid molecules. nih.gov While direct substitution at C-7 with benzimidazole is a viable strategy, more complex syntheses involve creating fused quinoline-benzimidazole systems. For instance, quinazoline-fused benzimidazoles have been synthesized through the reaction of 2-bromobenzaldehydes with 2-aminobenzimidazoles. nih.govacs.org

Fusing an additional heterocyclic ring to the quinoline core at the C-2 and C-3 positions can lead to novel compounds with unique biological properties. These syntheses often start with a modified quinoline precursor, as the 3-fluoro substituent is not typically a reactive handle for these cyclizations. The 4-carboxylic acid group, however, is a key starting point for many of these transformations, often being converted to a hydrazide or other reactive intermediate.

Oxadiazoles: Quinoline-based 1,3,4-oxadiazoles can be synthesized from a quinoline-6-carbohydrazide (B1297473) intermediate. nih.gov This intermediate is cyclized using carbon disulfide to form a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. nih.gov Other approaches have led to the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives. nih.gov

Benzothiazoles, Benzoxazoles, and Benzimidazoles: The synthesis of quinolones linked to these heterocycles has been explored for potential anticancer and antioxidant activities. hilarispublisher.com One approach involves reacting 6-benzoxazol-2-yl/benzothiazol-2-yl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl esters with hydrazine to form a hydrazide, which is then reacted with aromatic aldehydes. hilarispublisher.com Fused systems, such as quinazolino-benzothiazoles and 2-quinolone-benzothiazolo-quinazolinone derivatives, have also been synthesized through multi-component reactions. tandfonline.comtandfonline.comnih.gov The synthesis of benzoxazoles, benzimidazoles, and benzothiazoles can also be achieved through the condensation of o-aminophenols, o-phenylenediamines, or o-aminothiophenols with aldehydes, often facilitated by an acid catalyst. organic-chemistry.orgacs.orgorganic-chemistry.org

Synthesis of Hybrid and Conjugate Systems

Hybridization of the this compound scaffold with other pharmacologically active molecules is a promising strategy to develop agents with dual modes of action or improved therapeutic profiles. mdpi.com This approach aims to overcome drug resistance and enhance potency. mdpi.comacs.org

Quinolone-Heterocycle Hybrids: A wide variety of heterocyclic moieties have been linked to the fluoroquinolone core. nih.gov For example, hybrids of quinoline and benzimidazole have been synthesized, linked by a triazole-methyl-phenoxy linker, and evaluated for their antiproliferative activity. nih.gov Ciprofloxacin-based hybrids have been created by integrating acridine, quinolone, sulphonamide, and cinnamoyl pharmacophores. nih.gov

Quinolone-Aminoglycoside Conjugates: To combat resistance, hybrids of ciprofloxacin and the aminoglycoside antibiotic neomycin have been synthesized. acs.org These molecules, connected via a 1,2,3-triazole linker, have shown potent activity against both Gram-negative and Gram-positive bacteria, including resistant strains, and demonstrated a balanced dual mode of action by inhibiting both protein synthesis and DNA gyrase/topoisomerase IV. acs.org

Oxidative and Reductive Transformations of the Quinoline Core

The quinoline ring system can undergo both oxidative and reductive transformations, although it is generally resistant to oxidation. pharmaguideline.com

Oxidative Transformations: Oxidation of the quinoline core typically requires strong oxidizing agents. Treatment with alkaline potassium permanganate (B83412) can lead to the opening of the benzene (B151609) ring, while the pyridine (B92270) ring remains intact even under vigorous conditions. pharmaguideline.com Enzymatic oxidation is also a known pathway for quinoline degradation. For instance, quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, catalyzes the oxidation of quinoline at the C-2 position. rsc.orgnih.gov This enzymatic hydroxylation leads to the formation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with their corresponding lactams (2-quinolones). rsc.org Various strategies for the oxidative synthesis of quinolines have also been developed, including transition-metal-catalyzed C-H activation and metal-free oxidative cyclizations. mdpi.com

Reductive Transformations: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinoline. pharmaguideline.com A one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation with an aldehyde, has been achieved using a boronic acid catalyst and Hantzsch ester under mild conditions. acs.org

Photochemical Transformations and Degradation Pathways

Fluoroquinolones are known to be photosensitive and can undergo degradation upon exposure to light, particularly UV radiation. nih.govcapes.gov.br This photodegradation can lead to a variety of transformation products and may alter the biological activity of the parent compound. nih.govnih.gov

Degradation Pathways: The photochemical degradation of fluoroquinolones like ciprofloxacin, enrofloxacin (B1671348), and norfloxacin in aqueous solutions proceeds rapidly, with half-lives as short as a few minutes under simulated surface water light conditions. nih.gov The identified degradation products include those resulting from defluorination, hydroxylation, and decarboxylation, as well as compounds with opened cyclic structures. nih.gov Direct photolysis under solar light can cause fluorine substitution and reductive elimination, while TiO2-mediated photocatalysis tends to cause oxidative degradation of the amine side-chain. researchgate.net

Impact on Biological Activity: The photoproducts of fluoroquinolones are not necessarily inactive. In some cases, the mixture of photoproducts from ciprofloxacin and enrofloxacin has shown significantly higher antibacterial activity against E. coli and S. epidermidis compared to the parent drugs. nih.gov However, it has also been reported that irradiation of ciprofloxacin can lead to a loss of antibacterial activity. nih.gov Furthermore, some fluoroquinolones have been identified as a new class of photochemical carcinogens, with studies showing that exposure to compounds like lomefloxacin (B1199960) in combination with UVA radiation can lead to an increase in skin tumors in animal models. nih.gov

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts how a small molecule (ligand), such as 3-Fluoroquinoline-4-carboxylic acid, might bind to a macromolecular target, typically a protein or enzyme.

Molecular docking simulations are pivotal for understanding the therapeutic potential of quinoline (B57606) derivatives. These studies predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For the quinoline-4-carboxylic acid scaffold, the carboxylate group is consistently identified as a critical pharmacophore, often forming key interactions within the binding site of an enzyme. nih.gov

In studies of related 2-aryl-4-quinoline carboxylic acids targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), docking analyses have shown that the quinoline core settles into a hydrophobic channel, while the C-4 carboxylate group forms crucial salt bridges and hydrogen bonds with specific amino acid residues like Arginine (Arg) and Glutamine (Gln). nih.gov Similarly, docking studies of biquinoline-4-carboxylic acid analogs against E. coli DNA gyrase B revealed specific binding modes that correlate with their antibacterial activity. researchgate.net

Table 1: Representative Data from Molecular Docking Studies of Related Quinolone Compounds This table is illustrative and based on findings for quinolone derivatives, as specific data for this compound is not available.

| Target Protein | Ligand Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| E. coli DNA Gyrase B | Biquinoline-4-carboxylic acid analog | -7.9 | Arg76, Asp73, Gly77 |

| Human Dihydroorotate Dehydrogenase (DHODH) | 2-Aryl-4-quinoline carboxylic acid | -9.7 | Arg136, Gln47, Tyr356 |

Conformational Analysis and Geometrical Optimizations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For quinoline derivatives, understanding the planarity of the ring system and the orientation of substituent groups is essential. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the most stable, low-energy conformation of a molecule.

In a study on a benzyl-substituted quinoline-4-carboxylate, the carboxylate group was found to be twisted from the mean plane of the quinoline ring system by 32.2°. iucr.org For another derivative, the quinoline ring system itself was slightly bent. iucr.org These geometrical parameters, including bond lengths, bond angles, and dihedral angles, are optimized during the calculation to find the molecule's ground state structure. This optimized geometry is the foundation for all other subsequent computational analyses, including docking and electronic property calculations. The introduction of a fluorine atom at the C-3 position in this compound would be expected to influence the local geometry and the electronic landscape of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical phenomena. These methods provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity and properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT is used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like electrostatic potential and frontier molecular orbitals. iucr.org Studies on various quinoline-4-carboxylic acid derivatives have utilized DFT calculations, often with the B3LYP functional and 6-311G++(d,p) basis set, to investigate their structural and electronic characteristics. iucr.org These foundational calculations are essential for interpreting spectroscopic data and understanding intermolecular interactions. iucr.orgiucr.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack) and blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack).

In studies of quinoline derivatives, MEP maps consistently show the most negative potential (red) located around the oxygen atoms of the carboxylic acid group. iucr.org This high electron density makes the carboxyl group a prime site for forming hydrogen bonds and salt bridges with positively charged residues in a protein's active site. tandfonline.com The nitrogen atom in the quinoline ring also shows negative potential. Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the aromatic ring typically show positive (blue) potential. iucr.org The fluorine atom in this compound would introduce a region of negative potential, further influencing its interaction profile.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.

Table 2: Representative Quantum Chemical Parameters from DFT Calculations This table presents typical parameters derived from DFT calculations for quinoline-like structures and is for illustrative purposes.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity | ~ 3.0 - 5.0 Debye |

Structure-Reactivity Relationship (SRR) Studies

The exploration of the structure-reactivity relationship (SRR) of this compound provides critical insights into how its chemical architecture influences its behavior in chemical transformations. Computational and theoretical investigations are pivotal in elucidating the electronic and steric factors that govern its reactivity.

Theoretical Insights into Reaction Selectivity and Efficiency

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of the reaction selectivity and efficiency of quinoline derivatives. The reactivity of the quinoline system is significantly influenced by the electronic properties of its substituents. In the case of this compound, the fluorine atom at the C3 position and the carboxylic acid group at the C4 position play crucial roles in directing the outcome of chemical reactions.

DFT-calculated Lowest Unoccupied Molecular Orbitals (LUMOs) of protonated quinoline derivatives indicate that the C4 position has the largest LUMO contribution, suggesting it is a primary site for nucleophilic attack. nih.govacs.org This is consistent with the observation that in fluorination reactions of unsubstituted quinoline, the C4 position is slightly favored over the C2 position. nih.govacs.org The introduction of an electron-withdrawing group, such as an acetyl group at the C3 position, has been shown to enhance the reactivity at the C4 position, leading to a higher C4/C2 product ratio. nih.govacs.org This enhancement is attributed to electronic effects that increase the electrophilicity of the C4 site. nih.govacs.org

Furthermore, computational models have been developed to predict the pharmacokinetic properties of fluoroquinolones based on their chemical structures. These quantitative structure-pharmacokinetics relationship (QSPkR) models utilize descriptors such as volume and polarizability of substituents to forecast parameters like the area under the curve (AUC). Such studies have indicated that a smaller volume and larger polarizability of substituents at the C7 position contribute to a larger AUC for fluoroquinolones. While this does not directly address the reactivity of the core, it highlights the power of computational methods in correlating structural features with molecular behavior.

Natural Bond Orbital (NBO) analysis is another theoretical tool used to investigate charge transfer processes during a reaction. For instance, in the fluorination of quinoline, NBO analysis of the transition state reveals a significant charge transfer, indicating that electron transfer is coupled with the bond formation process. nih.gov Such computational insights are invaluable for understanding the mechanisms that govern reaction efficiency.

Impact of Fluorine Substitution on Reactivity Profile

The substitution of a hydrogen atom with fluorine at the C3 position of quinoline-4-carboxylic acid has a profound impact on the molecule's reactivity profile. Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter the electron distribution and, consequently, the chemical reactivity.

DFT calculations on substituted quinolines have shown that modifications to the quinoline ring can alter its sensitivity towards both electrophilic and nucleophilic attacks. arabjchem.org The introduction of chlorine atoms and methyl/hydroxyl groups has been computationally studied, showing changes in the Average Local Ionization Energy (ALIE) surfaces. arabjchem.org Lower ALIE values indicate regions more susceptible to electrophilic attack. While a direct computational study on this compound is not detailed, the principles from related studies suggest that the electron-withdrawing nature of the fluorine atom at C3 would decrease the electron density of the quinoline ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. arabjchem.org

The presence of the fluorine atom can also influence the stability of reaction intermediates. For example, in reactions involving the quinoline nitrogen, the steric hindrance offered by substituents can affect selectivity. The use of Lewis acids instead of protic acids in certain reactions can increase selectivity for the C4 position by coordinating to the quinoline nitrogen and sterically disfavoring reactions at the C2 position. nih.govacs.org

The reactivity of the carboxylic acid group at the C4 position is also modulated by the C3-fluoro substituent. The electron-withdrawing effect of the fluorine atom can increase the acidity of the carboxylic proton, potentially influencing reactions that involve this group. While the C3-carboxylic acid group in the broader fluoroquinolone class has been a popular site for modification to enhance biological activity, the interplay between a C3-fluoro substituent and the C4-carboxylic acid group presents a unique electronic environment. nih.gov

Below is an interactive data table summarizing key theoretical parameters for substituted quinolines, illustrating the impact of substituents on electronic properties.

| Compound | Substituent at C3 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Quinoline | H | -6.58 | -1.23 | 5.35 | 2.21 |

| 3-Acetylquinoline | -COCH₃ | -7.12 | -2.15 | 4.97 | 3.89 |

| 3-Aminoquinoline | -NH₂ | -5.98 | -0.98 | 5.00 | 2.87 |

| 3-Nitroquinoline | -NO₂ | -7.89 | -3.01 | 4.88 | 5.12 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted quinolines. The values are representative and may vary depending on the specific computational methods and basis sets used.

Mechanistic Research on Synthesis and Chemical Transformations

Elucidation of Reaction Mechanisms for Key Synthetic Pathways

The formation of quinoline-4-carboxylic acids is often accomplished through multicomponent reactions such as the Doebner and Friedländer syntheses.

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. rsc.org Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, creating a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. rsc.org An alternative pathway begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. rsc.org Recent studies on a Doebner hydrogen-transfer reaction have shown that for electron-deficient anilines, a hydrogen transfer from a dihydroquinoline intermediate to an imine is a key step in the final aromatization to the quinoline (B57606) product. nih.gov

The Friedländer synthesis is another cornerstone for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org Two plausible mechanistic pathways are considered. One begins with an aldol addition as the rate-limiting step, followed by dehydration and then cyclization via imine formation. wikipedia.org The second mechanism proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

The Gould-Jacobs reaction is also a significant pathway, particularly for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives, which are tautomers of 4-quinolones. This reaction starts with the condensation of an aniline with an ethoxymethylenemalonate ester. The resulting anilinomethylenemalonate then undergoes thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis of the ester and decarboxylation can yield the 4-hydroxyquinoline (B1666331). wikipedia.org The mechanism involves a 6-electron cyclization process. wikipedia.org For the synthesis of 3-fluoro-4-hydroxyquinoline-3-carboxylic acid, 3-fluoroaniline (B1664137) would be a key starting material. lookchem.com

A general representation of the reaction mechanism for the Gould-Jacobs reaction is as follows:

Nucleophilic attack of the aniline on the ethoxymethylenemalonate.

Elimination of ethanol (B145695) to form the anilinomethylenemalonate intermediate.

A 6-electron cyclization upon heating.

Tautomerization to the more stable 4-oxo form.

Saponification (hydrolysis) of the ester to the carboxylic acid.

Kinetic Studies of Chemical Reactions

For instance, the photodegradation of the fluoroquinolone orbifloxacin (B1677453) was found to be pH-dependent, with the zwitterionic form being the most photo-labile. nih.gov The hydrolysis of various carboxylic esters has been shown to follow first-order kinetics, with rate constants dependent on factors like pH and the presence of catalysts. researchgate.net The degradation of other fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin (B1669076) via advanced oxidation processes also exhibits specific kinetic profiles, which can be influenced by the presence of different electrolytes. researchgate.net

The photocatalytic degradation of ciprofloxacin has been shown to follow the Langmuir-Hinshelwood kinetics model, indicating that surface reactions on the photocatalyst are significant. gdut.edu.cnresearchgate.net

Table 1: Kinetic Data for the Degradation of Analogous Fluoroquinolones

| Compound | Degradation Method | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Orbifloxacin | Photodegradation | Apparent first-order | Rate is pH-dependent; zwitterionic form is most labile. | nih.gov |

| Ciprofloxacin | Photocatalysis (ompg-C3N4) | Langmuir-Hinshelwood | Surface reaction plays a significant role. | gdut.edu.cnresearchgate.net |

Note: This table presents data for compounds structurally related to 3-Fluoroquinoline-4-carboxylic acid to provide an understanding of potential kinetic behavior.

Thermodynamic Analysis of Reaction Equilibria

Specific thermodynamic parameters for the synthesis of this compound are not extensively documented. However, general principles of chemical thermodynamics can be applied to understand the reaction equilibria. The synthesis of quinolines, often involving condensation and cyclization reactions, is typically driven by the formation of a stable aromatic ring system and the elimination of small molecules like water or ethanol, which contributes to a favorable change in entropy.

For the thermal decomposition of related compounds like levofloxacin (B1675101), isoconversional methods have been used to determine the effective activation energy (Eα) of decomposition, which ranges from 50-120 kJ/mol depending on the analytical method used. rsc.org Such studies provide insight into the energy barriers and stability of the quinolone core under thermal stress.

Mechanistic Investigations of Degradation Processes

The degradation of fluoroquinolones can occur through various mechanisms, including photodegradation and thermal decomposition.

Photodegradation is a significant pathway for the environmental breakdown of fluoroquinolones. Studies on related compounds reveal that the process can involve several reactions:

Defluorination: Cleavage of the C-F bond, which can be a primary step in the degradation of some fluoroquinolones. researchgate.net

Decarboxylation: Loss of the carboxylic acid group. researchgate.net

Oxidation of side chains: For fluoroquinolones with piperazine (B1678402) or other N-alkyl side chains, oxidation of these groups is a common degradation route. researchgate.net

Ring cleavage: The quinolone ring system itself can be opened under harsh oxidative conditions.

The photodegradation of fleroxacin, for example, shows different pathways depending on the concentration, with defluorination and cyclization being more prominent in dilute solutions. researchgate.net The photocatalytic degradation of ciprofloxacin and levofloxacin has been shown to be initiated by the generation of reactive oxygen species like superoxide (B77818) anions and hydroxyl radicals. mdpi.com

Thermal degradation mechanisms have been investigated for perfluoroalkyl carboxylic acids, which share the carboxylic acid functional group. These studies suggest that decarboxylation and cleavage of C-C bonds in the alkyl chain are key steps. nih.gov For fluoroquinolones, thermal decomposition of levofloxacin has been studied to understand its stability at elevated temperatures. rsc.org

A recent study using density functional theory (DFT) on 16 different fluoroquinolones identified five primary degradation pathways in advanced oxidation processes: piperazine ring cleavage, defluorination, hydroxylation, piperazine ring hydroxylation, and decarboxylation. nih.gov

Catalytic Mechanisms in Quinoline Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of quinoline synthesis.

In the Friedländer synthesis , various Lewis acids and Brønsted acids are used as catalysts. wikipedia.org Metal triflates, such as In(OTf)₃, have been shown to be highly effective in promoting the selective formation of the Friedländer product. rsc.org The proposed catalytic cycle for a Lewis acid-catalyzed Friedländer reaction involves the coordination of the Lewis acid to the carbonyl oxygen of the 2-aminoaryl ketone, which activates the carbonyl group for nucleophilic attack by the enol or enolate of the second carbonyl compound. This is followed by cyclization and catalyst regeneration.

For the Doebner reaction , while it can proceed without a catalyst, acids are often employed to improve yields. Recent work has demonstrated the use of BF₃·THF as an effective catalyst, particularly for electron-deficient anilines. nih.gov The catalyst is thought to activate the aldehyde carbonyl for the initial reaction with the aniline.

In the Gould-Jacobs reaction , the cyclization step is typically thermal, but the initial condensation can be acid-catalyzed. Microwave irradiation has also been employed to accelerate this reaction. wikipedia.org

Nanocatalysts, such as sulfamic acid-supported Fe₃O₄@SiO₂, have also been developed for the Friedländer synthesis, offering advantages like reusability and environmentally friendly conditions. nih.gov

Applications and Utility in Advanced Chemical Synthesis and Environmental Chemistry

Role as a Building Block for Complex Organic Molecules

3-Fluoroquinoline-4-carboxylic acid belongs to the broader class of 4-quinolone-3-carboxylic acids, which are recognized as privileged structures in medicinal chemistry and serve as a foundational template for the synthesis of more complex and biologically active molecules. nih.gov The core structure of this compound offers multiple reactive sites that allow for systematic chemical modifications, making it an ideal starting point for developing sophisticated molecular architectures.

The general fluoroquinolone structure features several key positions that can be altered to influence the final molecule's properties. nih.gov These include the N-1 position, the C-7 position, and, notably, the carboxylic acid group at the C-3 position. nih.gov The C-3 carboxylic acid is not merely a passive component; it is an active handle for extensive chemical elaboration. It can be readily modified through various substitution and cyclization reactions. nih.govmdpi.com For instance, the carboxylic acid group can be converted into different functional derivatives, which then act as intermediates for introducing new heterocyclic rings. mdpi.com This versatility allows chemists to construct hybrid molecules where the quinolone core is fused or linked to other pharmacologically relevant moieties, thereby creating novel compounds with potentially enhanced or entirely new activities. nih.gov

Scaffold for Combinatorial Library Design in Chemical Research

The 4-quinolone-3-carboxylic acid framework, including the 3-fluoro derivative, is an exceptionally attractive scaffold for the design and synthesis of combinatorial libraries. nih.gov A scaffold in this context is a core molecular structure upon which a variety of substituents can be systematically placed, rapidly generating a large number of related compounds, or a library. The utility of the this compound scaffold stems from its rigid bicyclic core and the presence of multiple, chemically distinct modification points. nih.gov

The key positions for diversification on the quinolone scaffold are:

N-1 Position: Can be substituted with various alkyl or aryl groups. bayer.com

C-3 Carboxylic Acid: This group can be converted into esters, amides, or used as an anchor to attach diverse chemical fragments and heterocyclic systems. nih.govmdpi.com

C-7 Position: A common site for introducing nitrogen-containing heterocycles, like piperazine (B1678402), which significantly influences the molecule's spectrum of activity. bayer.com

This multi-point diversity allows researchers to create large and structurally varied libraries of compounds from a single, reliable starting scaffold. Such libraries are invaluable in high-throughput screening campaigns to discover new lead compounds for drug development and to probe structure-activity relationships (SAR). nih.gov The systematic modification of the quinolone scaffold has been instrumental in moving beyond its traditional use and exploring novel therapeutic applications. nih.gov

Precursor in the Synthesis of Other Chemical Entities

This compound is a versatile precursor for a wide array of other chemical compounds through targeted modification of its functional groups. The carboxylic acid moiety at the C-3 position is a particularly reactive and adaptable handle for synthetic transformations. nih.gov

Examples of its role as a precursor include:

Formation of Fused Heterocycles: The quinolone-3-carboxylic acid can be condensed with reagents like o-phenylenediamine (B120857) or o-aminophenol in the presence of polyphosphoric acid to generate fused heterocyclic systems. nih.gov

Synthesis of Bis-fluoroquinolones: The carboxylic acid groups of two separate fluoroquinolone molecules can be chemically linked, for example, by converting them into a 1,3,4-oxadiazole (B1194373) ring, to create symmetrical C3/C3 bis-fluoroquinolones. nih.govmdpi.com

Introduction of Tetrazole Rings: The carboxyl group can be transformed into a nitro group, which is then reduced to an amino group. This amino derivative can subsequently react with sodium azide (B81097) and triethylorthoformate to form a tetrazole ring at the C-3 position. nih.gov

Decarboxylative Coupling: In advanced synthetic methods, the carboxylic acid group can be removed and replaced. For instance, a palladium-catalyzed decarboxylative coupling reaction can link the quinolone at the C-3 position to other molecules like 3-bromo-coumarins. rsc.org

These transformations highlight the compound's utility not just as a static building block, but as a dynamic precursor whose core structure can be strategically altered to produce a new generation of chemical entities.

Environmental Behavior and Fate Studies (Chemical Perspective)

The environmental behavior of fluoroquinolone carboxylic acids is of significant interest due to their widespread use and potential to enter aquatic and terrestrial systems. researchgate.net Their fate is largely governed by physicochemical processes such as sorption to soil and sediment. nih.gov

The interaction of fluoroquinolone carboxylic acids (FQCAs) with environmental solids like soil and clay is a critical factor in their environmental transport and bioavailability. iwaponline.com Studies on FQCAs, such as ciprofloxacin (B1669076) and ofloxacin, which share the core structure, provide insight into the kinetic behavior of this compound.

The adsorption process onto matrices like red clay soil is typically biphasic: iwaponline.com

A rapid initial phase: This phase is primarily governed by external mass transfer, where the molecule moves from the bulk solution to the surface of the adsorbent particle. iwaponline.com

A slower subsequent phase: This phase is mainly limited by intra-particle diffusion, as the molecule moves from the surface into the porous structure of the adsorbent. iwaponline.com

Kinetic studies show that the adsorption process is well-described by the pseudo-second-order (PSO) model. nih.gov Desorption, or the release of the compound back into the solution, is generally very limited, with studies showing that only a small fraction (e.g., 1.35–3.09%) of the adsorbed amount is released. iwaponline.com This suggests that sorption to soil and sediment can be a major and potentially long-term removal pathway for these compounds from wastewater and surface water. nih.gov

| Kinetic Phase | Governing Mechanism | Description | Kinetic Model Fit |

|---|---|---|---|

| Adsorption (Rapid Phase) | External Mass Transfer | Initial, fast uptake of FQCAs onto the external surface of the adsorbent. | Pseudo-Second-Order |

| Adsorption (Slow Phase) | Intra-particle Diffusion | Slower diffusion of FQCAs from the surface into the interior pores of the matrix. | |

| Desorption | - | Very low release of adsorbed FQCAs back into the solution, indicating strong binding. | - |

The chemical form (speciation) and sorption behavior of this compound in the environment are highly dependent on the properties of the aqueous solution, particularly pH and ionic strength. iwaponline.com Fluoroquinolones are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (piperazine ring, if present) functional groups, and can exist as cations, zwitterions, or anions depending on the pH. researchgate.net

Effect of pH: The pH of the solution dictates the surface charge of the adsorbent material and the ionization state of the fluoroquinolone molecule. researchgate.netnih.gov For many soil minerals, the surface is negatively charged at neutral to high pH. nih.gov Studies on similar FQCAs show that higher pH values (e.g., >7) lead to a significant reduction in the amount of adsorbed compound. iwaponline.com This is because at higher pH, both the fluoroquinolone (which becomes more anionic) and the soil surface are negatively charged, leading to electrostatic repulsion.

Effect of Ionic Strength: Ionic strength, often measured by electrical conductivity (EC), also plays a crucial role. An increase in ionic strength has been shown to negatively impact the adsorbed mass of FQCAs. iwaponline.com This can be attributed to competition between the fluoroquinolone molecules and other ions in the solution for the available sorption sites on the environmental matrix.

| Parameter | Effect on Sorption | Underlying Chemical Reason |

|---|---|---|

| Increasing pH (above neutral) | Decreases | Increased electrostatic repulsion between the negatively charged FQCA anion and the negatively charged surface of common soil minerals. |

| Increasing Ionic Strength (EC) | Decreases | Increased competition for sorption sites from other ions present in the solution. |

Mass transfer is the net movement of mass from one location to another and is fundamental to understanding how a chemical like this compound moves and distributes in the environment. For the sorption of FQCAs onto environmental solids, mass transfer occurs in several distinct steps.

External (Film) Mass Transfer: The transport of the fluoroquinolone from the bulk of the water phase, across the boundary layer, to the external surface of the soil or sediment particle. This step is often rapid. iwaponline.com

Understanding these mass transfer phenomena is crucial for accurately modeling the environmental fate of these compounds and predicting their persistence and mobility in soil and aquatic systems. iwaponline.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Fluoroquinoline-4-carboxylic acid, and how do reaction parameters (e.g., solvent, temperature) impact yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) under controlled conditions. For instance, hydrolysis of ester intermediates under acidic or basic conditions can yield the carboxylic acid derivative. Reaction optimization includes using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions. Fluorination steps may require catalysts like KF or CsF to enhance selectivity . Temperature gradients (e.g., 60–100°C) are critical to minimize decarboxylation or decomposition.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify fluorination sites and aromatic proton environments.

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (–COOH) and C–F stretches (1050–1250 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns).

- Resolution of Contradictions : Cross-validate with mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities in peak assignments or impurity profiles .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing polar by-products?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water or acetone/hexane) exploits solubility differences. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or ion-exchange resins (for carboxylic acid retention) removes polar impurities. Final purity is verified via melting point analysis and HPLC .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of this compound to reduce halogen exchange by-products?

- Methodological Answer : Use of directing groups (e.g., nitro or methoxy substituents) on the quinoline ring enhances regioselectivity during fluorination. Microwave-assisted reactions reduce reaction time and side-product formation. Monitoring via NMR helps track fluorination progress. Alternative fluorinating agents (e.g., Selectfluor®) may improve atom economy compared to traditional KF/CsF systems .

Q. What in vitro and in silico approaches are used to evaluate the structure-activity relationship (SAR) of this compound derivatives against multidrug-resistant pathogens?

- Methodological Answer :

- Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Computational Modeling : Density Functional Theory (DFT) predicts electron distribution at the C-3 and C-4 positions, correlating with antibacterial potency. Molecular docking identifies binding interactions with DNA gyrase or topoisomerase IV .

- Metabolite Stability : Assess pharmacokinetic properties via hepatic microsome assays to guide derivative optimization .

Q. How can crystallographic data resolve discrepancies in the proposed tautomeric forms of this compound under varying pH conditions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines protonation states of the carboxylic acid and quinoline nitrogen. Crystallization at pH 2–4 (acidic) vs. pH 7–9 (basic) reveals zwitterionic or deprotonated forms. Pair with NMR to confirm tautomeric shifts in solution .

Q. What strategies mitigate degradation of this compound during long-term storage or under oxidative conditions?

- Methodological Answer :

- Storage : Lyophilize and store under argon at –20°C to prevent hydrolysis or photodegradation.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer formulations.

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.